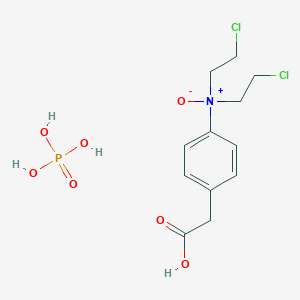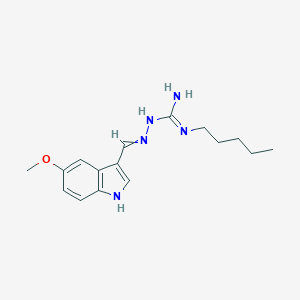
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane, commonly known as 2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1975 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
作用機序
The exact mechanism of action of 2C-I is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
生化学的および生理学的効果
The biochemical and physiological effects of 2C-I include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, altered perception of time and space, and changes in mood and thought processes. These effects are similar to those of other psychedelic drugs such as LSD and psilocybin.
実験室実験の利点と制限
One advantage of using 2C-I in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one limitation is the potential for abuse and the lack of standardized dosing protocols.
将来の方向性
There are several future directions for research on 2C-I. One area of interest is its potential therapeutic effects in treating mental health disorders. Additionally, more research is needed to fully understand the mechanism of action of 2C-I and its effects on the brain. Finally, there is a need for the development of standardized dosing protocols and safety guidelines for the use of 2C-I in lab experiments.
合成法
The synthesis of 2C-I involves the reaction of 2,5-dimethyl-4-iodophenylacetonitrile with 2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. This method was first described by Shulgin in his book, PiHKAL (Phenethylamines I Have Known And Loved).
科学的研究の応用
2C-I has been studied for its potential therapeutic effects in treating various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. Additionally, 2C-I has been used in research to study the neural mechanisms of consciousness and perception.
特性
CAS番号 |
141817-19-8 |
|---|---|
製品名 |
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane |
分子式 |
C11H16IN |
分子量 |
289.16 g/mol |
IUPAC名 |
1-(4-iodo-2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16IN/c1-7-5-11(12)8(2)4-10(7)6-9(3)13/h4-5,9H,6,13H2,1-3H3 |
InChIキー |
XNLVEGLGFMXLAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)CC(C)N |
正規SMILES |
CC1=CC(=C(C=C1I)C)CC(C)N |
同義語 |
1-(2,5-dimethyl-4-iodophenyl)-2-aminopropane 2,5-dimethyl-4-iodo-alpha-methylbenzeneethanamine 2,5-dimethyl-4-iodo-alpha-methylphenethylamine 2,5-dimethyl-4-iodoamphetamine 2,5-dimethyl-4-iodophenylisopropylamine DMIPAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



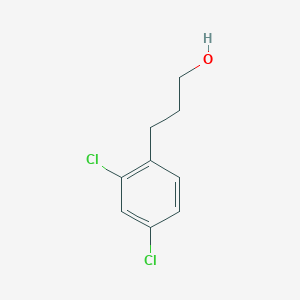
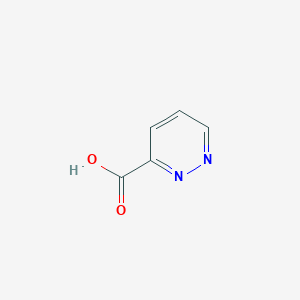
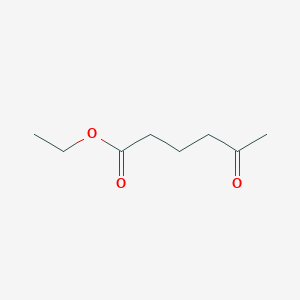
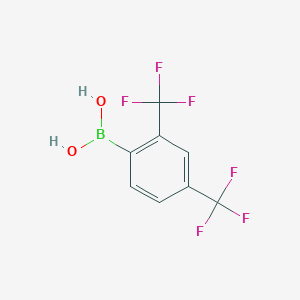
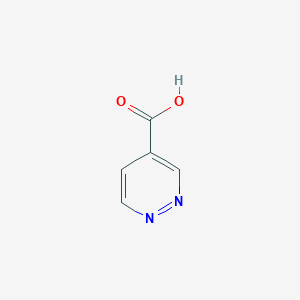
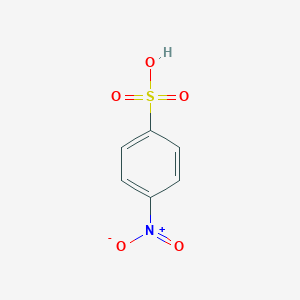
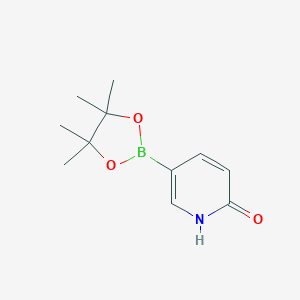
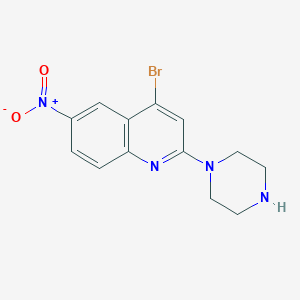

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
